molecular formula C13H12O3 B8600205 4-cyclopropyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

4-cyclopropyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

Cat. No. B8600205
M. Wt: 216.23 g/mol
InChI Key: QCAFQNFWAOSVLK-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

To a solution of 4-cyclopropyl-5-vinyl-2-benzofuran-1(3H)-one (440 mg, 2.2 mmol) in 50 mL of DCM was slowly added mCPBA (1.14 g, 6.6 mmol) in 50 mL of DCM at 0° C. After warming to room temperature, the mixture was stirred for 12 hours. The mixture was washed with aqueous Na2SO3 until KI paper didn't change color. The organic layers were combined, washed with brine and then concentrated. The residue was purified via prep-TLC to give product 4-cyclopropyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one.
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[C:12]3[CH2:11][O:10][C:9](=[O:13])[C:8]=3[CH:7]=[CH:6][C:5]=2[CH:14]=[CH2:15])[CH2:3][CH2:2]1.C1C=C(Cl)C=C(C(OO)=[O:24])C=1>C(Cl)Cl>[CH:1]1([C:4]2[C:12]3[CH2:11][O:10][C:9](=[O:13])[C:8]=3[CH:7]=[CH:6][C:5]=2[CH:14]2[CH2:15][O:24]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
C1(CC1)C1=C(C=CC=2C(OCC21)=O)C=C
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
WASH
Type
WASH
Details
The mixture was washed with aqueous Na2SO3 until KI paper didn't change color
WASH
Type
WASH
Details
washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via prep-TLC

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(CC1)C1=C(C=CC=2C(OCC21)=O)C2OC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.